Backbone Constraint by N-α-Methylation
The presence of an N-α-methyl group in H-N-Me-Glu(OMe)-OH.HCl introduces a steric constraint that significantly restricts the conformational flexibility of the peptide backbone compared to the unmethylated analog H-Glu(OMe)-OH. In model systems using N-methyl-L-alanine (NMA), which shares the same N-α-methyl backbone modification, the population of the extended β-strand conformer (type I) was reduced, while a unique type III conformer, stabilized by the methyl group, became predominant [1]. This is a direct result of the increased steric bulk introduced by N-methylation [2].
| Evidence Dimension | Conformational population distribution in model peptide backbone |
|---|---|
| Target Compound Data | For N-methyl-L-alanine (analog): Type III conformer is energetically favored and dominates the conformational landscape. |
| Comparator Or Baseline | For L-alanine (unmethylated analog): Type I conformer (β-strand) is the predominant populated state. |
| Quantified Difference | The N-methyl group introduces a new, sterically favored type III conformer that is not significantly populated in the unmethylated analog. Quantitative potential energy surface (PES) analysis shows a distinct minimum for the type III conformer in NMA that is absent in alanine. |
| Conditions | Density functional theory (DFT) calculations and experimental NMR analysis in solution (water and DMSO) for N-methyl-L-alanine (NMA) vs. L-alanine model peptides. |
Why This Matters
This backbone constraint is critical for designing peptides with pre-organized, bioactive conformations, as the reduced flexibility can enhance target binding affinity and selectivity, a key rationale for selecting this building block over non-methylated alternatives.
- [1] Alonso, E. R., León, I., & Alonso, J. L. (2018). The effect of N-methylation on the conformational landscape of alanine: the case of N-methyl-L-alanine. Physical Chemistry Chemical Physics, 20(43), 27558–27567. doi:10.1039/C8CP05213A. View Source
- [2] Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342. doi:10.1021/ar8000603. View Source
